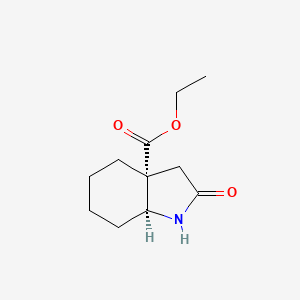![molecular formula C8H12N4O3S B2552322 2-[(3-acetamido-1H-1,2,4-triazol-5-il)sulfanyl]acetato de etilo CAS No. 866010-98-2](/img/structure/B2552322.png)
2-[(3-acetamido-1H-1,2,4-triazol-5-il)sulfanyl]acetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is a synthetic organic compound that incorporates both triazole and thioether functionalities. This combination is notable for its potential application in pharmaceuticals due to the biological activities often associated with these chemical groups.
Aplicaciones Científicas De Investigación
Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate has found applications across various fields:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Investigated for its potential role in enzyme inhibition due to the triazole moiety.
Medicine: : Explored for antimicrobial and antifungal activities.
Industry: : Utilized in the development of specialized polymers and as a precursor for materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate generally involves a multi-step process:
Formation of 3-(acetylamino)-1H-1,2,4-triazole: : This step often starts with the cyclization of suitable precursors like amino-acetyl hydrazine under acidic or neutral conditions to form the triazole ring.
Thioether Linkage Formation:
Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production might involve a streamlined version of the laboratory synthesis with optimizations for scale, cost, and safety. Continuous flow synthesis and the use of industrial catalysts could be employed to improve yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can be oxidized at the sulfur site to form sulfoxides and sulfones.
Reduction: : Reduction at the triazole ring or the ester group under mild conditions.
Substitution: : Halogenation or nitration reactions can occur at various points of the molecule, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Bromine or nitric acid under controlled conditions.
Major Products
Oxidation: : Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfinyl}acetate.
Reduction: : Ethyl 2-{[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate.
Substitution: : Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]bromosulfanyl}acetate.
Mecanismo De Acción
The compound exerts its effects primarily through interactions at the molecular level:
Molecular Targets: : Enzymes or proteins with sulfur-binding domains.
Pathways Involved: : Inhibition of key enzymes that contribute to microbial cell wall synthesis.
Comparación Con Compuestos Similares
2-{[3-(Acetylamino)-1H-1,2,4-triazol-5-yl]thio}acetic acid: : Lacks the ethyl ester group.
3-(Acetylamino)-1H-1,2,4-triazole: : Lacks the thioether and ethyl ester groups.
Ethyl 2-{[1,2,4-Triazol-5-yl]sulfanyl}acetate: : Lacks the acetylamino group.
Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate's unique structure potentially offers different pharmacological properties and chemical reactivity, making it a compound of great interest for further research and development.
Propiedades
IUPAC Name |
ethyl 2-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-3-15-6(14)4-16-8-10-7(11-12-8)9-5(2)13/h3-4H2,1-2H3,(H2,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKWNFQWXPNMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2552239.png)

![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)
![7-(2-Butoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2552247.png)


![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2552255.png)


![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)
![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)

